molecular formula C7H14ClNO4 B2528496 Methyl (3S,4R)-3,4-dihydroxypiperidine-2-carboxylate;hydrochloride CAS No. 2419076-93-8

Methyl (3S,4R)-3,4-dihydroxypiperidine-2-carboxylate;hydrochloride

Cat. No. B2528496
M. Wt: 211.64
InChI Key: FEUAHKXIVVUJAE-PATRPMPQSA-N
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Description

The compound Methyl (3S,4R)-3,4-dihydroxypiperidine-2-carboxylate;hydrochloride is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their properties, which can be useful for a comprehensive analysis. The first paper discusses the effects of methylation on intermolecular interactions and lipophilicity in a series of methylated pyridazine carboxylic acids . The second paper focuses on the synthesis and antimicrobial activity of methyl-2-aminopyridine-4-carboxylate derivatives . These studies can offer a foundational understanding of how methylation might influence the properties of the compound .

Synthesis Analysis

The synthesis of methylated pyridazine carboxylic acids and their derivatives is detailed in the first paper, where the equilibrium between lactam and lactim tautomers is a key consideration . This equilibrium affects the synthesis of methylated derivatives, which is relevant to the synthesis of Methyl (3S,4R)-3,4-dihydroxypiperidine-2-carboxylate;hydrochloride. The second paper describes the synthesis of a series of methyl-2-aminopyridine-4-carboxylate derivatives, confirming their structures with spectral studies . These methods and characterizations could be applied to the synthesis and confirmation of the compound of interest.

Molecular Structure Analysis

The molecular structures of the compounds in the first paper are characterized by specific intermolecular interactions, such as NH…O and CH…O hydrogen bonds . These interactions are significant as they can influence the molecular conformation and stability of the compound. The second paper does not provide detailed molecular structure analysis but confirms the chemical structures of synthesized compounds through spectral studies .

Chemical Reactions Analysis

Neither paper directly addresses the chemical reactions of Methyl (3S,4R)-3,4-dihydroxypiperidine-2-carboxylate;hydrochloride. However, the first paper's discussion of tautomeric forms and their impact on the synthesis of methylated derivatives can be extrapolated to understand potential reactivity . The second paper, while focused on antimicrobial activity, also implies that the synthesized compounds could participate in biological interactions, which are chemical reactions in a broader sense .

Physical and Chemical Properties Analysis

The first paper provides a correlation between methylation, intermolecular interactions, and increased lipophilicity . This suggests that the methyl groups in Methyl (3S,4R)-3,4-dihydroxypiperidine-2-carboxylate;hydrochloride could similarly affect its lipophilicity and solubility. The second paper does not discuss physical properties but does highlight the importance of structural confirmation in understanding the properties of synthesized compounds .

Scientific Research Applications

Synthetic Methodologies and Structural Analysis

Piperidine derivatives are frequently explored for their synthetic utility and potential in creating complex molecular structures. For example, the study on the Characterization of hydroxytrichloropicolinic acids demonstrates the use of NMR analysis for structural verification of chlorinated compounds, highlighting the importance of such methodologies in synthetic chemistry and structural elucidation (Irvine, Cooper, & Thornburgh, 2008). Similarly, Cocrystals of bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride study elaborates on the structural intricacies of piperidinium derivatives through X-ray diffraction, shedding light on molecular conformations and interactions (Dega-Szafran et al., 2006).

Molecular Interactions and Biological Activities

Investigations into the molecular interactions and potential biological activities of piperidine derivatives are also notable. The engineering of highly luminescent lanthanide tags suitable for protein labeling and time-resolved luminescence imaging is an example where the structural features of such compounds are leveraged for biological applications, offering tools for biomedical research (Weibel et al., 2004). Additionally, the synthesis and exploration of alkoxycarbonylpiperidines as N-nucleophiles in palladium-catalyzed aminocarbonylation highlight the chemical versatility and reactivity of piperidine derivatives, which could be relevant for pharmaceutical synthesis and material science (Takács et al., 2014).

Future Directions

The future directions in the field of similar compounds involve the rational design of novel catalyses and catalysts . This includes understanding the species in solution and during asymmetric enantioselective catalysis .

properties

IUPAC Name

methyl (3S,4R)-3,4-dihydroxypiperidine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4.ClH/c1-12-7(11)5-6(10)4(9)2-3-8-5;/h4-6,8-10H,2-3H2,1H3;1H/t4-,5?,6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUAHKXIVVUJAE-PATRPMPQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(C(CCN1)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1[C@@H]([C@@H](CCN1)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (3S,4R)-3,4-dihydroxypiperidine-2-carboxylate;hydrochloride

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